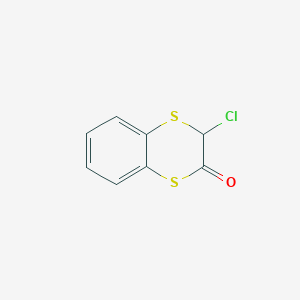

3-Chloro-1,4-benzodithiin-2(3H)-one

Description

3-Chloro-1,4-benzodithiin-2(3H)-one is a heterocyclic compound featuring a benzodithiin core (a fused benzene ring with two sulfur atoms at the 1,4-positions), a ketone group at position 2, and a chlorine substituent at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No. |

136058-20-3 |

|---|---|

Molecular Formula |

C8H5ClOS2 |

Molecular Weight |

216.7 g/mol |

IUPAC Name |

2-chloro-1,4-benzodithiin-3-one |

InChI |

InChI=1S/C8H5ClOS2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7H |

InChI Key |

HIPXAWXDMWQVGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)SC(C(=O)S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 3-Chloro-1,4-benzodithiin-2(3H)-one:

A. 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5, )

- Core Structure : Benzodithiazine (two sulfurs, one nitrogen) vs. benzodithiin (two sulfurs).

- Substituents: Chlorine at position 6, methyl at position 7, and a hydrazino-hydroxybenzylidene group.

- Key Properties :

B. Quinazolin-4(3H)-one Derivatives ()

- Core Structure: Quinazolinone (two nitrogen atoms) vs. benzodithiin.

- Substituents : Methyl or phenyl groups at position 2.

- Compound 3 (2-phenyl derivative) outperformed aspirin and indomethacin in analgesic assays. Structural rigidity and electron-withdrawing groups enhance bioactivity, suggesting similar trends might apply to chlorinated benzodithiinones.

C. 2H-1,4-Benzothiazin-3(4H)-one, 6-(Cyclopropylamino) ()

- Core Structure: Benzothiazinone (one sulfur, one nitrogen) vs. benzodithiin.

- Substituents: Cyclopropylamino group at position 4.

- Amino groups may enhance solubility and intermolecular interactions compared to chlorine.

Spectroscopic and Physicochemical Properties

Recommendations :

- Explore analgesic or anti-inflammatory assays for the target compound.

- Investigate sulfone-free derivatives to compare redox properties with benzodithiazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.